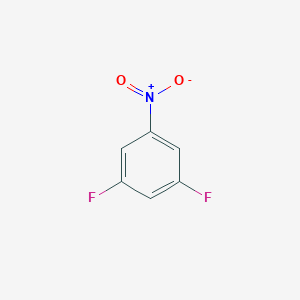

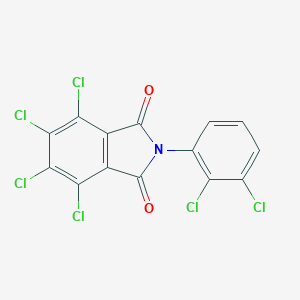

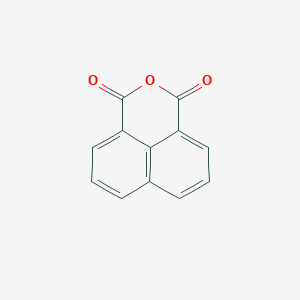

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including analogs similar to the target compound, typically involves a series of reactions that introduce various substituents to the isoindole core. For instance, new polysubstituted isoindole-1,3-diones have been prepared through reactions starting from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione, highlighting a method that could potentially be adapted for the synthesis of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione by altering substituents and reaction conditions (Tan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to elucidate the arrangement of atoms within a compound. Similar compounds to the one have been analyzed, revealing that atoms in the isoindole ring can adopt various conformations depending on the specific substituents and their interactions within the crystal lattice. For example, the crystal structure of related compounds provides insights into the possible conformational space of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, which is likely to exhibit unique structural features due to its chlorinated substituents (Shi et al., 2007).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in a range of chemical reactions, influenced by the electron-withdrawing capacity of the dione moiety and the electronic effects of substituents. These reactions can include nucleophilic additions, cycloadditions, and substitutions, allowing for the further functionalization of the isoindole core. The specific chlorinated substituents in the target compound may enhance its reactivity toward certain nucleophiles or bases, leading to a diverse set of potential chemical transformations.

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility, and crystal form, are crucial for understanding its behavior in different environments and applications. While specific data on 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is not provided, analogous compounds exhibit properties that suggest this compound would have limited solubility in water due to its high degree of chlorination and might display a relatively high melting point (Tan et al., 2016).

科学研究应用

Synthetic Methods and Chemical Reactions

- Formation of Tetrahydroisoindoles : A study demonstrated the formation of substituted 1,3-dihydro-2H-isoindoles through palladium-catalyzed formate reduction. This process facilitates the reduction of alkyl isoindolines to 4,5,6,7-tetrahydro-2H-isoindoles. Halogen-substituted isoindolines were dehalogenated and reduced in this process, providing insights into the reactivities and aromaticity differences between isoindoles and indoles (Hou et al., 2007).

Structural Analysis and Properties

- Crystal Structure Determination : A research article detailed the synthesis and crystal structure of a compound related to the target chemical, highlighting the structural determination through X-ray single crystal diffraction. This study provides insights into the molecular geometry and interaction within the crystal lattice (Ming-zhi et al., 2005).

Biological Activity Potential

- Enhancement of Tumor Necrosis Factor α Production : N-2,6-Dialkylphenylphthalimides, including compounds structurally similar to the target chemical, were identified as potent enhancers of tumor necrosis factor (TNF)-α production. This indicates the potential application of such compounds in modulating immune responses, with specific derivatives showing activity at very low concentrations (Shibata et al., 1994).

Advanced Materials and Chemical Functionalization

- Synthesis of Polysubstituted Analogues : Research on new polysubstituted isoindole-1,3-dione analogues explores synthetic routes and the resulting chemical properties. This includes reactions under various conditions to produce compounds with potential applications in material science and organic synthesis (Tan et al., 2014).

安全和危害

I’m sorry, but I couldn’t find any information on the safety and hazards associated with this compound.

未来方向

I’m sorry, but I couldn’t find any information on the future directions of research or applications for this compound.

属性

IUPAC Name |

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXEQLXCFSNPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3Cl6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)